Bis(2-ethynylphenyl) pentanedioate
Description
Bis(2-ethynylphenyl) pentanedioate is a synthetic ester derivative of pentanedioic acid (glutaric acid), featuring two 2-ethynylphenyl groups attached to the carboxylate moieties. The ethynylphenyl substituents introduce rigidity and aromaticity, likely enhancing thermal stability and reactivity in polymerization or crosslinking applications. This compound’s bifunctional ester structure positions it as a candidate for materials science, pharmaceutical stabilization, or organic synthesis intermediates .
Properties
CAS No. |
66096-91-1 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
bis(2-ethynylphenyl) pentanedioate |
InChI |
InChI=1S/C21H16O4/c1-3-16-10-5-7-12-18(16)24-20(22)14-9-15-21(23)25-19-13-8-6-11-17(19)4-2/h1-2,5-8,10-13H,9,14-15H2 |
InChI Key |
UPYUTBKBOJBWAP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1OC(=O)CCCC(=O)OC2=CC=CC=C2C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Bis(2-ethynylphenyl) pentanedioate with structurally related pentanedioate esters and derivatives:
*Molecular weights are calculated or estimated based on substituent contributions where direct data are unavailable.
Key Comparative Findings
Thermal and Chemical Stability
- This compound: The ethynyl (C≡C) and phenyl groups confer rigidity and resistance to thermal degradation, similar to aromatic esters like bis(2-methyl-8-quinolinyl) pentanedioate .
- Dimethyl pentanedioate : Lower stability due to smaller methyl groups; prone to hydrolysis under acidic/basic conditions .
Solubility and Reactivity
- This compound : Likely hydrophobic due to aromatic substituents, limiting water solubility. Ethynyl groups may enable click chemistry or alkyne-based reactions.
- Bis(2-mercaptoethyl) pentanedioate : Enhanced solubility in polar solvents due to thiol (-SH) groups; reactive in disulfide bond formation .
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